Spectroscopic Properties of 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide
Spectroscopic Properties of 1,2-Diamino-3,4-ethylenedioxybenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 1,2-Diamino-3,4-ethylenedioxybenzene. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules to forecast its characteristic signatures in Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for these analytical techniques are also provided to aid researchers in the characterization of this and similar compounds. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of molecules incorporating the 1,2-Diamino-3,4-ethylenedioxybenzene scaffold.
Introduction
1,2-Diamino-3,4-ethylenedioxybenzene is an aromatic amine with a unique substitution pattern that makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of two adjacent amino groups on a rigidified catechol-like core suggests its utility in the synthesis of novel heterocyclic systems, ligands for metal catalysis, and electroactive polymers. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide presents a predictive analysis of its spectroscopic characteristics.
Predicted Spectroscopic Data
The following sections and tables summarize the expected spectroscopic data for 1,2-Diamino-3,4-ethylenedioxybenzene based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for 1,2-Diamino-3,4-ethylenedioxybenzene are presented below.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Ar-H | 6.2 - 6.5 | d | 8.0 - 9.0 | The two aromatic protons are expected to be in a relatively electron-rich environment, shifting them upfield. They should appear as a doublet due to coupling with each other. |
| -NH₂ | 3.5 - 4.5 | br s | - | The chemical shift of the amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| -OCH₂CH₂O- | 4.2 - 4.4 | s | - | The four protons of the ethylenedioxy bridge are chemically equivalent and are expected to appear as a singlet. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-NH₂ | 130 - 135 | The carbons bearing the amino groups are expected to be deshielded compared to the other aromatic carbons. |
| C-O | 138 - 142 | The carbons of the aromatic ring attached to the ethylenedioxy group. |
| Ar-CH | 100 - 105 | The protonated aromatic carbons are expected to be significantly shielded. |
| -OCH₂CH₂O- | 64 - 68 | The carbons of the ethylenedioxy bridge. |
Fourier-Transform Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium-Strong, Broad | Characteristic of primary amines. Two bands may be observed due to symmetric and asymmetric stretching. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the ethylenedioxy group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium-Strong | |
| N-H Bend | 1550-1640 | Medium | |
| C-N Stretch | 1250 - 1350 | Medium-Strong | |
| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong | Characteristic of the aryl ether linkages in the ethylenedioxy group. |
| C-H Bend (Aromatic) | 800 - 850 | Strong | Out-of-plane bending, indicative of the substitution pattern. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺• | 166.07 | Molecular ion. The exact mass is 166.0742 for C₈H₁₀N₂O₂. |
| [M-NH₂]⁺ | 150 | Loss of an amino radical. |
| [M-CH₂O]⁺• | 136 | Loss of formaldehyde (B43269) from the ethylenedioxy bridge. |
| [M-C₂H₄O]⁺• | 122 | Fragmentation of the ethylenedioxy ring. |
UV-Vis Spectroscopy
Aromatic amines typically exhibit strong UV absorption.
Table 5: Predicted UV-Vis Spectral Data
| Transition | Predicted λmax (nm) | Solvent | Notes |
| π → π | ~240 and ~290 | Ethanol or Methanol (B129727) | Aromatic systems show characteristic π → π transitions. The presence of amino and alkoxy groups is expected to cause a bathochromic (red) shift of these bands. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[1] The choice of solvent can influence chemical shifts.[2]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.[1]
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
FT-IR Spectroscopy
Thin Solid Film Method:
-
Dissolve a small amount (approx. 1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.[3]
-
Place a single, clean salt plate (KBr or NaCl) on a clean surface.
-
Using a pipette, drop a small amount of the solution onto the center of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder and acquire the spectrum.
Mass Spectrometry
The choice of ionization technique will depend on the properties of the analyte and the available instrumentation. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.
Electron Ionization (EI) - Direct Infusion:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe.
-
The sample is vaporized and then ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio.
Electrospray Ionization (ESI) - Infusion:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent suitable for ESI (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization).
-
Infuse the solution into the ESI source at a constant flow rate using a syringe pump.
-
The sample is ionized by applying a high voltage to a capillary, forming a fine spray of charged droplets.
-
Solvent evaporation leads to the formation of gas-phase ions that are then analyzed.
UV-Vis Spectroscopy
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.[4]
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution before filling it with the sample.[5]
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: A logical workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide provides a predicted spectroscopic profile of 1,2-Diamino-3,4-ethylenedioxybenzene, a molecule of interest for various applications in chemistry and materials science. The tabulated data, based on analogous structures, serves as a foundational reference for researchers. The detailed experimental protocols offer practical guidance for the characterization of this and related compounds. It is anticipated that this guide will facilitate future research and development efforts involving this versatile chemical scaffold. Researchers are encouraged to contribute experimental data as it becomes available to refine the information presented herein.






